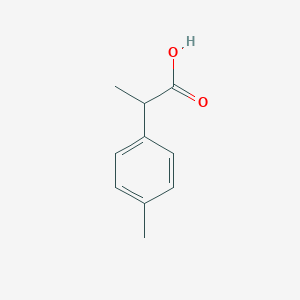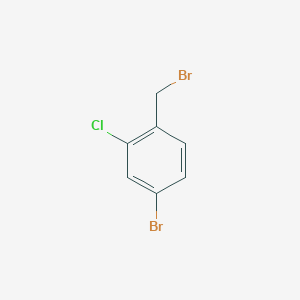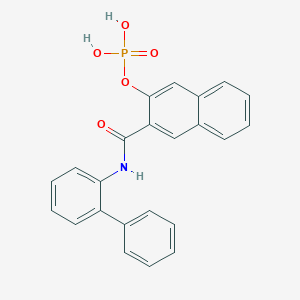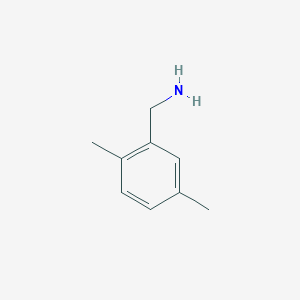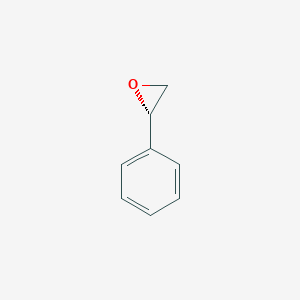
(R)-环氧苯乙烯
概述
描述
(R)-styrene oxide is the (R)-enantiomer of styrene oxide. It is an enantiomer of a (S)-styrene oxide.
科学研究应用
阻性开关存储器件
(R)-环氧苯乙烯正在被探索用于制造阻性开关存储器件,例如阻性随机存取存储器 (RRAM) . 这些器件是一种非易失性存储器,其工作原理是改变介电固态材料的电阻。 (R)-环氧苯乙烯可用于改变金属氧化物的表面性质,从而增强其在内存计算和信息存储应用中的性能。
纳米颗粒合成
该化合物在金属氧化物纳米颗粒的合成中起着重要作用,这些纳米颗粒在各种纳米技术应用中至关重要 . (R)-环氧苯乙烯可参与纳米颗粒的表面改性,以改善其与其他物质的相互作用,这对于制造高度灵敏和选择性传感器至关重要。
催化
在催化中,(R)-环氧苯乙烯用于生产具有提高的产率和选择性的催化剂 . 它可以成为催化体系的一部分,在分子氧作为唯一氧化剂的情况下,促进环戊烯生成环戊酮。 该应用在需要高转化率和选择性的工业过程中具有重要意义。
药物递送系统
该化合物的反应性使其成为制造用于药物递送系统的功能化二氧化硅纳米颗粒的候选者 . (R)-环氧苯乙烯可用于改性二氧化硅基纳米颗粒的表面,增强其以受控方式携带和释放药物的能力,这是靶向治疗的关键方面。
环境修复
(R)-环氧苯乙烯可用于环境修复技术。 它的化学性质有助于开发用于吸附和去除水和空气中污染物的材料 . 该应用对于工业废水的净化和确保更清洁的环境实践尤其重要。
储能
该化合物在储能领域也具有相关性。 它可用于开发锂离子电池和超级电容器的材料,有助于提高能量密度和效率 . 这对于推进可再生能源技术和创造更可持续的储能解决方案至关重要。
作用机制
Target of Action
It is known that similar compounds interact with various molecular targets, including reactive oxygen species (ros) and reactive nitrogen species (rns) . These molecules play crucial roles in various physiological functions such as immune function, cellular signaling pathways, and redox regulation .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets through redox reactions . For instance, nitric oxide, a free radical, has been shown to interact with other molecules by donating or accepting an electron .
Biochemical Pathways
It is known that ros/rns, which could be potential targets of ®-styrene oxide, are involved in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, and modulation of signal transduction pathways .
Pharmacokinetics
It is known that the adme properties of a compound significantly influence its bioavailability and efficacy .
Result of Action
It is known that ros/rns, potential targets of ®-styrene oxide, can cause damage to cellular biomolecules, including lipids, proteins, and dna, leading to various chronic and degenerative diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pollution, radiation, certain drugs, foods, cigarette smoking, and other exogenous sources can increase the levels of ROS/RNS, thereby potentially influencing the action of ®-Styrene oxide .
属性
IUPAC Name |
(2R)-2-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-53-4 | |
| Record name | (+)-Styrene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene oxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-styrene oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STYRENE OXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HB27D5MRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-styrene oxide?
A1: (R)-Styrene oxide has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: Are there any characteristic spectroscopic data for identifying (R)-styrene oxide?
A2: Yes, (R)-styrene oxide can be identified using techniques like NMR spectroscopy. For instance, researchers utilized 1H NMR analysis of the bis-(+)-α-(methoxy-α-trifluoromethyl)phenylacetate diesters to determine the stereochemical course of styrene oxide hydrolysis. []
Q3: Is (R)-styrene oxide stable under standard storage conditions?
A3: While specific data on the stability of (R)-styrene oxide under standard conditions wasn't found within the provided research, it's known that epoxides, in general, are susceptible to ring-opening reactions under various conditions, including acidic or basic environments.
Q4: What types of reactions can (R)-styrene oxide undergo?
A4: (R)-Styrene oxide is commonly used as a chiral building block in organic synthesis. It can undergo various reactions, including ring-opening reactions with nucleophiles such as alcohols, amines, and thiols. For example, researchers used (R)-styrene oxide as a starting material for the synthesis of chiral diamines via aziridinium ion intermediates. []
Q5: Can you give specific examples of catalysts used for (R)-styrene oxide reactions?
A5: Several catalysts have been reported for (R)-styrene oxide transformations. These include:
- Lewis Acids: Bis-tributyltin oxide and bis-chlorodibutyltin oxide for regio- and stereoselective alcoholysis []
- Magnesium Oxide: Catalyzes the cycloaddition of carbon dioxide to (R)-styrene oxide to yield (R)-phenyl carbonate with retention of stereochemistry. []
- Cerium Triflate [Ce(OTf)4]: Enables highly efficient, regio-, and stereoselective ring opening of (R)-styrene oxide with various nucleophiles like alcohols. []
Q6: What is the significance of enantioselective hydrolysis of (R)-styrene oxide?
A6: Enantioselective hydrolysis of (R)-styrene oxide, often catalyzed by enzymes like epoxide hydrolases, is crucial for producing enantiomerically pure compounds. For example, researchers used a recombinant E. coli expressing epoxide hydrolase for the kinetic resolution of racemic styrene oxide, achieving enantiopure (R)-styrene oxide. []
Q7: Has computational chemistry been used in research related to (R)-styrene oxide?
A7: Yes, computational chemistry plays a role in understanding the interactions of (R)-styrene oxide with enzymes. For example, docking simulations were used to study the binding of (R)-styrene oxide in the active site of cytochrome P450SPα, providing insights into the stereoselective epoxidation process. []
Q8: What are the known toxicological effects of (R)-styrene oxide?
A8: (R)-styrene oxide is known to be more toxic than its (S)-enantiomer. Studies in mice showed that (R)-styrene oxide caused greater toxicity, especially in the liver, as measured by serum sorbitol dehydrogenase (SDH) activity. []
Q9: What role does glutathione play in the toxicity of styrene and its metabolites?
A9: Glutathione (GSH) is a crucial antioxidant. Studies showed that styrene administration to mice led to a significant decrease in GSH levels in both bronchoalveolar lavage fluid (BALF) and plasma. This depletion of GSH, particularly in the lung, might contribute to the susceptibility to oxidative damage caused by styrene and its metabolites. []
Q10: Are there specific biomarkers associated with styrene or (R)-styrene oxide exposure?
A10: Researchers used elevated levels of gamma-glutamyltranspeptidase (GGT) and lactate dehydrogenase (LDH) in bronchoalveolar lavage fluid (BALF) as biomarkers for assessing pneumotoxicity caused by styrene and styrene oxide. []
Q11: How is (R)-styrene oxide typically analyzed and quantified?
A11: Various analytical methods are employed for analyzing (R)-styrene oxide, including:
- Gas Chromatography (GC): Used to determine enantiomeric excess and monitor the kinetic resolution of styrene oxide. [, ]
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying (R)-styrene oxide in mixtures. []
- NMR Spectroscopy: Employed for stereochemical analysis of reaction products involving (R)-styrene oxide. []
Q12: Are there specialized resources available for research on (R)-styrene oxide?
A12: While specific databases dedicated solely to (R)-styrene oxide might not exist, resources such as:
Q13: What are some key milestones in the research on (R)-styrene oxide?
A13: * Discovery of Stereoselective Metabolism: A significant milestone was the understanding that the metabolism of styrene to styrene oxide is stereoselective, leading to different ratios of (R)- and (S)-styrene oxide in various species. []* Development of Biocatalytic Processes: Research on enzymes like epoxide hydrolases led to the development of biocatalytic processes for the enantioselective resolution of racemic styrene oxide. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

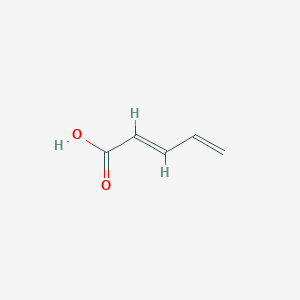

![Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)](/img/structure/B130739.png)
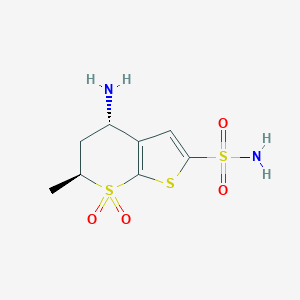

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
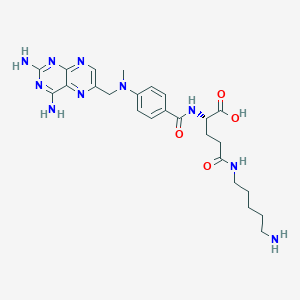


![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
